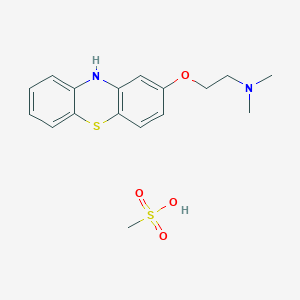
2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine, also known as PTZ-DMEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phenothiazine derivatives, which have been widely used in the pharmaceutical industry due to their diverse pharmacological properties. In
Wissenschaftliche Forschungsanwendungen
2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine has been used in scientific research for a variety of applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells, as a photosensitizer for photodynamic therapy (PDT), and as a potential therapeutic agent for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine is not fully understood, but it is believed to involve the generation of ROS, which can cause oxidative damage to cellular components such as DNA, proteins, and lipids. This oxidative damage can lead to cell death, making 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine a potential therapeutic agent for the treatment of cancer and other diseases.
Biochemical and physiological effects:
2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of tumor growth in animal models, and the reduction of inflammation in vitro. Additionally, 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine in lab experiments is its ability to detect ROS with high sensitivity and specificity. Additionally, 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine has a relatively low cost and is easy to synthesize. However, one limitation of using 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine in scientific research. One area of interest is the development of 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine-based therapeutics for the treatment of cancer and other diseases. Additionally, there is potential for the use of 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine in the development of new diagnostic tools for the detection of ROS in cells. Finally, further research is needed to fully understand the mechanism of action of 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine is a promising compound with a variety of potential applications in scientific research. Its ability to detect ROS with high sensitivity and specificity makes it a valuable tool for studying oxidative stress and its role in disease. Additionally, its low toxicity profile and ease of synthesis make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand the mechanism of action of 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine and to identify any potential limitations or side effects of its use.
Synthesemethoden
2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine can be synthesized using a variety of methods, including the reaction of 2-(2-dimethylaminoethoxy)phenothiazine with methyl iodide, or the reaction of 2-(2-dimethylaminoethoxy)phenothiazine with dimethyl sulfate. The resulting product is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol.
Eigenschaften
CAS-Nummer |
137966-38-2 |
|---|---|
Produktname |
2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine |
Molekularformel |
C17H22N2O4S2 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(10H-phenothiazin-2-yloxy)ethanamine;methanesulfonic acid |
InChI |
InChI=1S/C16H18N2OS.CH4O3S/c1-18(2)9-10-19-12-7-8-16-14(11-12)17-13-5-3-4-6-15(13)20-16;1-5(2,3)4/h3-8,11,17H,9-10H2,1-2H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
GAKPLHXLPZYZLP-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC2=C(C=C1)SC3=CC=CC=C3N2.CS(=O)(=O)O |
Kanonische SMILES |
CN(C)CCOC1=CC2=C(C=C1)SC3=CC=CC=C3N2.CS(=O)(=O)O |
Synonyme |
2-(10H-phenothiazin-2-yloxy)-N,N-dimethylethanamine 2-(10H-phenothiazin-2-yloxy)-N,N-dimethylethanamine methanesulfonate 2-PODME |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B236800.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B236801.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)
![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)
![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B236823.png)
![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)

![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)
![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236843.png)